Methyl (Z)-2-(((benzyloxy)carbonyl)amino)-3-(dimethylamino)acrylate
Description
Methyl (Z)-2-(((benzyloxy)carbonyl)amino)-3-(dimethylamino)acrylate is a specialized acrylate derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and a dimethylamino substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of tumor inhibitors targeting breast and lung cancers . Its Z-configuration is critical for stereoselective reactions in drug synthesis. However, traditional synthetic routes involve substitution and aldol condensation reactions, which often require high temperatures and generate environmentally harmful by-products .
Properties
CAS No. |
219739-90-9 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)prop-2-enoate |
InChI |
InChI=1S/C14H18N2O4/c1-16(2)9-12(13(17)19-3)15-14(18)20-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,15,18)/b12-9- |
InChI Key |
OCFCYESBEMARKT-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
Methyl (Z)-2-(((benzyloxy)carbonyl)amino)-3-(dimethylamino)acrylate, also known by its chemical formula CHNO, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a dimethylamino group. The synthesis of this compound typically involves the reaction of methyl N-(benzyloxycarbonyl)glycinate with various reagents to yield the desired product. A notable method involves the use of t-butyloxycarbonyl protection followed by subsequent reactions to introduce the dimethylamino group .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain proteases, which are crucial in various biological processes, including cancer metastasis. For instance, studies have shown that this compound can inhibit matrix metalloproteinases (MMPs), which play a role in extracellular matrix degradation .
Case Studies
- Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
- Enzyme Inhibition Assay : In another study focusing on enzyme inhibition, researchers found that this compound significantly reduced the activity of MMP-9 in vitro. This inhibition was linked to decreased invasiveness in cancer cell models .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 394.472 g/mol |
| CAS Number | 2389-49-3 |
| Anticancer Activity (IC50) | 15 µM (breast cancer cells) |
| MMP-9 Inhibition (%) | 70% at 10 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
The compound’s key functional groups—the Cbz-protected amino group and dimethylamino acrylate—distinguish it from analogs. Below is a comparative analysis of structurally related acrylates:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in ’s compound enhances electrophilicity, favoring cross-coupling reactions, whereas the dimethylamino group in the target compound provides nucleophilic character .
- Protecting Groups : The Cbz group (target compound) offers orthogonal deprotection compared to Boc (), impacting synthetic flexibility in multi-step syntheses .
- Stereochemical Outcomes : Z-isomers (target compound, ) are often preferred in drug synthesis for bioactivity, while E-isomers may require additional isomerization steps .
Q & A
Basic: What synthetic strategies are employed to prepare Methyl (Z)-2-(((benzyloxy)carbonyl)amino)-3-(dimethylamino)acrylate, and how is purity optimized?
The synthesis typically involves multi-step reactions, including protection of the amino group with a benzyloxycarbonyl (Cbz) moiety, followed by acrylate formation. Key steps may include:
- Amino Protection : Use of benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect the primary amine .
- Acrylate Formation : Condensation of the protected amine with a dimethylamino-substituted acrylate precursor, often employing coupling reagents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) to activate carboxylic acids .
- Stereochemical Control : The (Z)-configuration is achieved via steric or electronic control during the acrylate formation step, such as using bulky bases to favor the desired isomer .
Purification : High-performance liquid chromatography (HPLC) or flash chromatography is critical to isolate the product with >95% purity, particularly due to potential side reactions from the dimethylamino group’s nucleophilicity .
Advanced: How does the (Z)-configuration influence the compound’s reactivity in nucleophilic additions or cycloadditions?
The steric arrangement of the (Z)-isomer directs nucleophilic attack toward the β-position of the acrylate. For example:
- Michael Additions : The dimethylamino group’s spatial orientation in the (Z)-form enhances electrophilicity at the α,β-unsaturated carbonyl, facilitating regioselective additions with thiols or amines .
- Cycloadditions : In Diels-Alder reactions, the (Z)-configuration may restrict transition-state geometries, favoring endo selectivity. Computational modeling (e.g., DFT calculations) is recommended to predict reactivity .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Cbz group (δ 7.2–7.4 ppm for aromatic protons), dimethylamino (δ 2.2–2.5 ppm), and acrylate carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 248.28 for C₁₃H₁₆N₂O₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts from incomplete coupling reactions .
Advanced: How can researchers investigate this compound’s role in modulating enzyme-substrate interactions?
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases) to determine competitive/non-competitive binding modes .
- Structural Studies : Co-crystallization with target enzymes (e.g., serine hydrolases) and X-ray diffraction reveal binding interactions, particularly with the acrylate’s electrophilic carbonyl .
- Molecular Dynamics Simulations : Predict binding free energy (ΔG) and hydrogen-bonding networks involving the dimethylamino and Cbz groups .
Basic: How do the functional groups (Cbz, dimethylamino, acrylate) affect solubility and stability?
- Solubility : The Cbz group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. The dimethylamino group imparts weak basicity, enabling solubility in acidic aqueous buffers (pH < 5) .
- Stability : The acrylate moiety is prone to hydrolysis under alkaline conditions. Store at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent degradation .
Advanced: What comparative studies highlight this compound’s uniqueness among Cbz-protected acrylates?
Basic: What precautions are necessary when handling this compound in biological assays?
- Toxicity Screening : Perform MTT assays on cell lines to rule out nonspecific cytotoxicity from the dimethylamino group .
- Buffer Compatibility : Avoid phosphate buffers (pH > 7) to prevent acrylate hydrolysis. Use HEPES or Tris buffers at pH 6–7 .
Advanced: How can mechanistic studies resolve contradictions in reported bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
